molecular formula C14H9ClFN5O3 B4196851 2-(4-chlorophenyl)-N-(4-fluorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide

2-(4-chlorophenyl)-N-(4-fluorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide

Cat. No. B4196851
M. Wt: 349.70 g/mol
InChI Key: WRGVMCWHXCSJOY-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-fluorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide is a chemical compound with potential applications in scientific research. This compound belongs to the class of triazole derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenyl)-N-(4-fluorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or proteins involved in cancer cell growth, fungal growth, or bacterial growth. The compound may also act by disrupting the membrane integrity of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-N-(4-fluorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide has biochemical and physiological effects on cancer cells, fungi, and bacteria. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit fungal and bacterial growth. Further studies are needed to explore the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chlorophenyl)-N-(4-fluorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide in lab experiments is its potential as a fluorescent probe for imaging studies. The compound is also relatively easy to synthesize using the Huisgen 1,3-dipolar cycloaddition reaction. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 2-(4-chlorophenyl)-N-(4-fluorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide. One direction is to explore its potential as an anticancer agent in vivo. Another direction is to investigate its potential as an antifungal or antimicrobial agent in vivo. Further studies are also needed to explore the exact mechanism of action of this compound and its potential as a fluorescent probe for imaging studies.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-fluorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide has potential applications in scientific research. This compound has been studied for its anticancer, antifungal, and antimicrobial activities. It has also been investigated for its potential as a fluorescent probe for imaging studies. The compound has shown promising results in vitro, and further studies are needed to explore its potential in vivo.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(4-fluorophenyl)-3-hydroxy-5-nitrotriazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN5O3/c15-9-1-7-12(8-2-9)19-18-14(21(23)24)13(20(19)22)17-11-5-3-10(16)4-6-11/h1-8,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGVMCWHXCSJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C(=NN(N2O)C3=CC=C(C=C3)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5-[(4-fluorophenyl)amino]-4-nitro-2H-1,2,3-triazol-1-ium-1-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-chlorophenyl)-N-(4-fluorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 2
2-(4-chlorophenyl)-N-(4-fluorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 3
2-(4-chlorophenyl)-N-(4-fluorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 4
2-(4-chlorophenyl)-N-(4-fluorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 5
2-(4-chlorophenyl)-N-(4-fluorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 6
2-(4-chlorophenyl)-N-(4-fluorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide

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